molecular formula C21H21N5O4 B4070605 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one

Cat. No.: B4070605
M. Wt: 407.4 g/mol
InChI Key: NINCBHAFKIRAIA-UHFFFAOYSA-N
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Description

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core, a nitrophenyl group, and an acetylpiperazine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Acetylation: The acetylation of piperazine to form 4-acetylpiperazine.

    Coupling Reaction: The coupling of the nitrophenyl group with the phthalazinone core under specific conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group on the piperazine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one is unique due to its combination of a nitrophenyl group, an acetylpiperazine moiety, and a phthalazinone core. This unique structure allows it to participate in a diverse range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-14-17-5-3-4-6-18(17)21(28)25(22-14)20-13-16(7-8-19(20)26(29)30)24-11-9-23(10-12-24)15(2)27/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINCBHAFKIRAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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